
1,3-Dimethoxy-2,4,5-trimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethoxy-2,4,5-trimethylbenzene is an organic compound with the molecular formula C11H16O2. It is a derivative of benzene, featuring two methoxy groups and three methyl groups attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dimethoxy-2,4,5-trimethylbenzene can be synthesized through several methods. One common approach involves the methylation of 1,3-dimethoxybenzene using methyl iodide in the presence of a strong base such as potassium carbonate. Another method includes the reaction of 2,4,5-trimethylphenol with dimethyl sulfate under basic conditions .
Industrial Production Methods: Industrial production of this compound often involves the transalkylation of xylene over a solid acid catalyst. This method is preferred due to its efficiency and scalability .
化学反応の分析
Types of Reactions: 1,3-Dimethoxy-2,4,5-trimethylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions typically yield the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as nitric acid or trifluoroperacetic acid are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
1,3-Dimethoxy-2,4,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
作用機序
The mechanism of action of 1,3-dimethoxy-2,4,5-trimethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups influence its binding affinity and reactivity. The compound can undergo electrophilic aromatic substitution, where the electron-donating methoxy groups activate the benzene ring towards electrophilic attack .
類似化合物との比較
1,3,5-Trimethylbenzene (Mesitylene): Similar structure but lacks methoxy groups.
1,2,4-Trimethylbenzene (Pseudocumene): Different substitution pattern on the benzene ring.
1,2,3-Trimethylbenzene (Hemimellitene): Another isomer with a different substitution pattern.
Uniqueness: 1,3-Dimethoxy-2,4,5-trimethylbenzene is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. The methoxy groups enhance its electron-donating ability, making it more reactive in electrophilic aromatic substitution reactions .
特性
CAS番号 |
59968-27-3 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC名 |
1,3-dimethoxy-2,4,5-trimethylbenzene |
InChI |
InChI=1S/C11H16O2/c1-7-6-10(12-4)9(3)11(13-5)8(7)2/h6H,1-5H3 |
InChIキー |
MUVGPKFVOVVZDS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C)OC)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



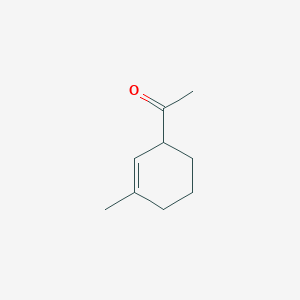
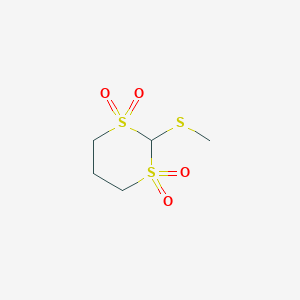



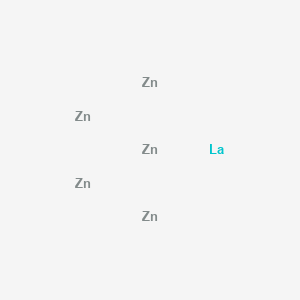

![6-[(E)-{4-[(Sulfomethyl)amino]phenyl}diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B14596714.png)
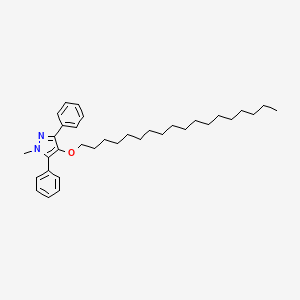
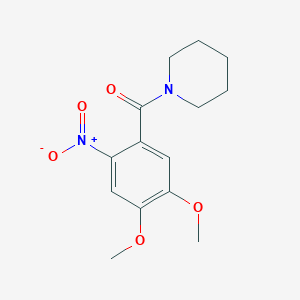
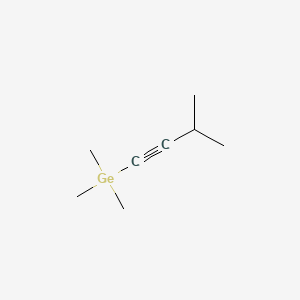
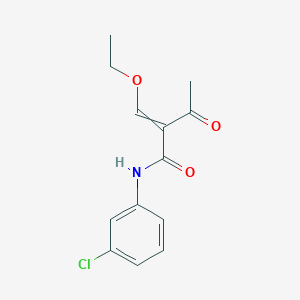
![(E)-but-2-enedioic acid;2-[4-[[1-(3-oxo-3-phenylpropyl)benzimidazol-2-yl]methyl]-3-propylpiperazin-1-yl]-N-propylacetamide](/img/structure/B14596743.png)
